N-Trifluoroacetylprolyl chloride
Overview
Description
N-Trifluoroacetylprolyl chloride: is a chemical compound with the molecular formula C7H7ClF3NO2. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is known for its use in various scientific applications, particularly in the field of chemistry for derivatization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Trifluoroacetylprolyl chloride can be synthesized through the reaction of proline with trifluoroacetic anhydride and thionyl chloride. The reaction typically involves the following steps:
- Proline is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form N-trifluoroacetylproline.
- The resulting N-trifluoroacetylproline is then treated with thionyl chloride to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Trifluoroacetylprolyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding N-trifluoroacetyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form N-trifluoroacetylproline and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in substitution reactions.
Major Products:
N-Trifluoroacetyl Derivatives: These are the primary products formed from substitution reactions.
N-Trifluoroacetylproline: This is the major product formed from hydrolysis reactions.
Scientific Research Applications
Chemistry: N-Trifluoroacetylprolyl chloride is widely used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for the chiral separation of psychoactive, cathinone-, and amphetamine-related drugs .
Biology and Medicine: In biological and medical research, it is used for the estimation of cathinone-related drug enantiomers in biological samples such as urine and plasma using GC-MS technique .
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and derivatives that are important for the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-trifluoroacetylprolyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of N-trifluoroacetyl derivatives. This reactivity is primarily due to the electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Trifluoroacetyl chloride: This compound is similar in structure but lacks the proline moiety.
N-Trifluoroacetylproline: This is the hydrolyzed form of N-trifluoroacetylprolyl chloride and is used in similar derivatization reactions.
Uniqueness: this compound is unique due to its combination of the trifluoroacetyl group and the proline moiety, which makes it particularly useful for chiral derivatization in analytical chemistry .
Properties
IUPAC Name |
(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYJPPISCCYDH-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190186 | |
Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36724-68-2 | |
Record name | N-Trifluoroacetylprolyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Trifluoroacetylprolyl chloride useful in analyzing methamphetamine presence in urine samples?
A: Routine drug tests for methamphetamine can sometimes yield inconclusive results, especially when the methamphetamine originates from sources other than illicit drugs. [] this compound helps resolve this issue by enabling the separation and identification of methamphetamine enantiomers. [, ] This is crucial because the ratio of these enantiomers can differentiate between methamphetamine ingestion from sources like Vicks Inhaler and the illicit drug. []
Q2: Can you explain how this compound helps differentiate the source of methamphetamine?
A: this compound is a chiral derivatizing agent. This means it reacts differently with the two enantiomers (mirror-image molecules) of methamphetamine. This difference allows researchers to separate the enantiomers during Gas Chromatography analysis and determine their ratio in the urine sample. [, ] The research shows a distinct ratio between l-methamphetamine and l-amphetamine for individuals taking the drug Selegiline compared to those ingesting pure l-methamphetamine. []
Q3: The research mentions Famprofazone; what is its relation to this compound in this context?
A: Similar to the Selegiline case, Famprofazone metabolism also produces methamphetamine as a byproduct. [] this compound, again, plays a critical role in quantifying the specific enantiomers of methamphetamine excreted in the urine after Famprofazone administration. The study highlighted the dominance of (-)-methamphetamine isomer over the (+)-isomer in the excretion profile. [] This detailed analysis would not be possible without the use of this compound.
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